Articaine bromo compound, commonly referred to as Articaine, is a local anesthetic belonging to the amide class. It is distinguished from other local anesthetics by the presence of a thiophene ring in its molecular structure, which enhances its lipid solubility and contributes to its effectiveness as an anesthetic agent. Articaine is widely utilized in dental procedures due to its rapid onset and intermediate duration of action, making it a preferred choice in various clinical settings .
Articaine was first synthesized in 1976 by pharmacologist Roman Muschaweck and chemist Robert Rippel. It was introduced to the German market by Hoechst AG (now part of Sanofi-Aventis) under the brand name Ultracain. The compound has since gained popularity across Europe and other regions for its efficacy in dental anesthesia .
The synthesis of Articaine involves several key steps that typically include the formation of the thiophene ring and the introduction of an ester group. The synthesis can be achieved through a multi-step process involving:
The specific reaction conditions, such as temperature, solvent systems, and catalysts, play a crucial role in optimizing yield and purity during synthesis. For example, using polar aprotic solvents can enhance nucleophilicity during the reaction steps .
The chemical formula for Articaine is , with a molar mass of approximately 284.37 g/mol. The unique feature of Articaine's structure is its thiophene ring, which replaces the traditional benzene ring found in many other local anesthetics. This modification contributes to its enhanced lipid solubility and rapid absorption characteristics .
Articaine undergoes hydrolysis in biological systems, primarily mediated by plasma esterases, which convert it into inactive metabolites. The presence of an ester bond in its structure allows for rapid breakdown compared to other amide local anesthetics.
The hydrolysis reaction can be represented as follows:
This reaction pathway is crucial for minimizing systemic toxicity associated with repeated administration of local anesthetics .
Articaine exerts its anesthetic effects primarily through blockade of sodium channels in neuronal membranes. By inhibiting these channels, Articaine prevents the propagation of action potentials along nerve fibers, leading to loss of sensation in targeted areas.
The mechanism can be summarized as follows:
These properties make Articaine suitable for use in clinical settings where quick onset and short duration are desirable .
Articaine is predominantly used in dentistry for procedures requiring local anesthesia, such as tooth extractions and restorative work. Its efficacy in providing profound anesthesia while minimizing systemic absorption makes it a favored choice among dental practitioners.
Research continues to explore additional applications for Articaine beyond traditional dental use, including potential roles in pain management protocols and formulations for controlled drug delivery systems . Its unique chemical structure allows for innovative approaches in developing new therapeutic formulations that leverage its anesthetic properties while minimizing side effects.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4